molecular formula C36H64Cl2N4 B14145159 1,1'-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride CAS No. 64690-16-0

1,1'-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride

Cat. No.: B14145159
CAS No.: 64690-16-0
M. Wt: 623.8 g/mol
InChI Key: IAMPQARVVDDPBX-UHFFFAOYSA-N
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Description

1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride is a synthetic organic compound with the molecular formula C₃₆H₆₄Cl₂N₄ It is characterized by its pyridinium core structure, which is linked by a tetradecanediyl chain and substituted with hexylamino groups

Preparation Methods

The synthesis of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride typically involves a multi-step process. The general synthetic route includes the following steps:

    Formation of the Pyridinium Core: The initial step involves the preparation of the pyridinium core by reacting pyridine with an appropriate alkylating agent.

    Introduction of the Hexylamino Groups: The hexylamino groups are introduced through nucleophilic substitution reactions, where hexylamine reacts with the pyridinium core.

    Linking with the Tetradecanediyl Chain: The final step involves the coupling of the pyridinium units with a tetradecanediyl chain, typically using a coupling reagent such as a dihalide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the hexylamino groups, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is being conducted on its potential use as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It is used in the formulation of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride involves its interaction with molecular targets, such as cell membranes and proteins. The compound’s pyridinium core facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. Additionally, the hexylamino groups may interact with specific proteins, modulating their activity and signaling pathways.

Comparison with Similar Compounds

1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride can be compared with other similar compounds, such as:

    1,1’-(1,14-Tetradecanediyl)bis(4-(methylamino)pyridinium) dichloride: This compound has methylamino groups instead of hexylamino groups, resulting in different chemical properties and biological activities.

    1,1’-(1,14-Tetradecanediyl)bis(4-(ethylamino)pyridinium) dichloride:

    1,1’-(1,14-Tetradecanediyl)bis(4-(propylamino)pyridinium) dichloride: This compound contains propylamino groups, which influence its chemical behavior and interactions with biological targets.

The uniqueness of 1,1’-(1,14-Tetradecanediyl)bis(4-(hexylamino)pyridinium) dichloride lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

64690-16-0

Molecular Formula

C36H64Cl2N4

Molecular Weight

623.8 g/mol

IUPAC Name

N-hexyl-1-[14-[4-(hexylamino)pyridin-1-ium-1-yl]tetradecyl]pyridin-1-ium-4-amine;dichloride

InChI

InChI=1S/C36H62N4.2ClH/c1-3-5-7-19-27-37-35-23-31-39(32-24-35)29-21-17-15-13-11-9-10-12-14-16-18-22-30-40-33-25-36(26-34-40)38-28-20-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H

InChI Key

IAMPQARVVDDPBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

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